molecular formula C20H28N4O3S B3725142 N-ethyl-4-[2-({[4-(furan-2-yl)-2,6-dioxocyclohexylidene]methyl}amino)ethyl]piperazine-1-carbothioamide

N-ethyl-4-[2-({[4-(furan-2-yl)-2,6-dioxocyclohexylidene]methyl}amino)ethyl]piperazine-1-carbothioamide

Cat. No.: B3725142
M. Wt: 404.5 g/mol
InChI Key: XHVCUYBLRCPLFX-UHFFFAOYSA-N
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Description

N-ethyl-4-[2-({[4-(furan-2-yl)-2,6-dioxocyclohexylidene]methyl}amino)ethyl]piperazine-1-carbothioamide is a complex organic compound that features a furan ring, a cyclohexylidene group, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-4-[2-({[4-(furan-2-yl)-2,6-dioxocyclohexylidene]methyl}amino)ethyl]piperazine-1-carbothioamide typically involves multiple steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds in the presence of acid catalysts.

    Cyclohexylidene Group Formation: The cyclohexylidene group is introduced via aldol condensation reactions, where cyclohexanone reacts with aldehydes or ketones.

    Piperazine Ring Formation: The piperazine ring is formed through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Final Coupling: The final step involves coupling the furan, cyclohexylidene, and piperazine moieties using carbothioamide linkers under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation reactions to form furanones.

    Reduction: The cyclohexylidene group can be reduced to cyclohexane derivatives.

    Substitution: The piperazine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas (H₂) atmosphere.

    Substitution: Nucleophiles like alkyl halides or amines in the presence of base catalysts.

Major Products

    Oxidation: Furanones and other oxygenated derivatives.

    Reduction: Cyclohexane derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

N-ethyl-4-[2-({[4-(furan-2-yl)-2,6-dioxocyclohexylidene]methyl}amino)ethyl]piperazine-1-carbothioamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to the presence of the furan ring.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-ethyl-4-[2-({[4-(furan-2-yl)-2,6-dioxocyclohexylidene]methyl}amino)ethyl]piperazine-1-carbothioamide involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes and receptors involved in inflammatory and cancer pathways.

    Pathways Involved: Inhibition of key enzymes, modulation of receptor activity, and interference with cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Furan Derivatives: Compounds like furfural and furan-2-carboxylic acid.

    Cyclohexylidene Compounds: Cyclohexylidene derivatives used in organic synthesis.

    Piperazine Derivatives: Compounds such as piperazine-1-carboxamide and its analogs.

Uniqueness

N-ethyl-4-[2-({[4-(furan-2-yl)-2,6-dioxocyclohexylidene]methyl}amino)ethyl]piperazine-1-carbothioamide is unique due to its combination of a furan ring, a cyclohexylidene group, and a piperazine ring, which imparts distinct chemical and biological properties not found in simpler analogs.

Properties

IUPAC Name

N-ethyl-4-[2-[[4-(furan-2-yl)-2-hydroxy-6-oxocyclohexen-1-yl]methylideneamino]ethyl]piperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N4O3S/c1-2-22-20(28)24-9-7-23(8-10-24)6-5-21-14-16-17(25)12-15(13-18(16)26)19-4-3-11-27-19/h3-4,11,14-15,25H,2,5-10,12-13H2,1H3,(H,22,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHVCUYBLRCPLFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=S)N1CCN(CC1)CCN=CC2=C(CC(CC2=O)C3=CC=CO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-ethyl-4-[2-({[4-(furan-2-yl)-2,6-dioxocyclohexylidene]methyl}amino)ethyl]piperazine-1-carbothioamide
Reactant of Route 2
N-ethyl-4-[2-({[4-(furan-2-yl)-2,6-dioxocyclohexylidene]methyl}amino)ethyl]piperazine-1-carbothioamide
Reactant of Route 3
N-ethyl-4-[2-({[4-(furan-2-yl)-2,6-dioxocyclohexylidene]methyl}amino)ethyl]piperazine-1-carbothioamide
Reactant of Route 4
N-ethyl-4-[2-({[4-(furan-2-yl)-2,6-dioxocyclohexylidene]methyl}amino)ethyl]piperazine-1-carbothioamide
Reactant of Route 5
N-ethyl-4-[2-({[4-(furan-2-yl)-2,6-dioxocyclohexylidene]methyl}amino)ethyl]piperazine-1-carbothioamide
Reactant of Route 6
N-ethyl-4-[2-({[4-(furan-2-yl)-2,6-dioxocyclohexylidene]methyl}amino)ethyl]piperazine-1-carbothioamide

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